molecular formula C12H14ClF3N2O3 B1452398 3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}pyrrolidine hydrochloride CAS No. 1220020-52-9

3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}pyrrolidine hydrochloride

Cat. No. B1452398
M. Wt: 326.7 g/mol
InChI Key: KDVHXTYKJBGIGR-UHFFFAOYSA-N
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Description

“3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}pyrrolidine hydrochloride” is a chemical compound with the molecular formula C12H14ClF3N2O3 . It is a derivative of 2-Nitro-4-(trifluoromethyl)phenol, which is the major product of solution phase photodecomposition of fluorodifen .


Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylpyridines as a key structural motif . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of “3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}pyrrolidine hydrochloride” is complex due to the presence of multiple functional groups. The trifluoromethyl group and the nitro group are both electron-withdrawing, which can influence the reactivity of the molecule .

Scientific Research Applications

1. Synthesis and Characterization of m-Aryloxy Phenols

  • Summary of Application: m-Aryloxy phenols, which include compounds similar to the one you mentioned, have a wide range of applications. They are used as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application: Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
  • Results or Outcomes: m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

2. Continuous Flow Nitration

  • Summary of Application: The nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, a compound similar to the one you mentioned, was developed with mixed acid within droplet-based microreactors .
  • Methods of Application: The effects of key operating parameters were characterized on the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid. The optimized reaction temperature, M-ratio and N/S were found to be 308 K, 1.6 and 0.57, respectively .
  • Results or Outcomes: Under these conditions, a conversion of 83.03% and selectivity of 79.52% were achieved .

3. Synthesis and Application of Trifluoromethylpyridines

  • Summary of Application: Trifluoromethylpyridines (TFMP) and its derivatives, which include compounds similar to the one you mentioned, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
  • Methods of Application: The synthesis and applications of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

4. Continuous Flow Nitration

  • Summary of Application: The nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, a compound similar to the one you mentioned, was developed with mixed acid within droplet-based microreactors .
  • Methods of Application: The addition of acetic anhydride improved both the solubility of etherate in the organic phase and the absorbability of water produced from the reaction, leading to increase in conversion .

5. Aniline, 2-nitro-4-trifluoromethyl

  • Summary of Application: Aniline, 2-nitro-4-trifluoromethyl is a compound similar to the one you mentioned. It’s a type of aniline, which is a key building block in the manufacture of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .
  • Methods of Application: The specific methods of application can vary widely depending on the specific use case. In general, anilines are used as a starting point for a wide range of chemical reactions, producing a wide variety of products .
  • Results or Outcomes: The outcomes of these reactions can also vary widely, but in general, anilines are known for their versatility and utility in a wide range of industrial applications .

6. 4-(Trifluoromethyl)aniline

  • Summary of Application: 4-(Trifluoromethyl)aniline is another compound similar to the one you mentioned. It’s used as a synthetic building block .
  • Methods of Application: As a synthetic building block, 4-(Trifluoromethyl)aniline can be used in a variety of chemical reactions to produce a wide range of products .

Future Directions

The future directions for research on “3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}pyrrolidine hydrochloride” and similar compounds could involve further exploration of their synthesis, properties, and potential applications in various industries .

properties

IUPAC Name

3-[[2-nitro-4-(trifluoromethyl)phenoxy]methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3.ClH/c13-12(14,15)9-1-2-11(10(5-9)17(18)19)20-7-8-3-4-16-6-8;/h1-2,5,8,16H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVHXTYKJBGIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}pyrrolidine hydrochloride

CAS RN

1220020-52-9
Record name Pyrrolidine, 3-[[2-nitro-4-(trifluoromethyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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